molecular formula C7H9NO3 B1438356 2,6-Dimethoxy-3-pyridinol CAS No. 885963-28-0

2,6-Dimethoxy-3-pyridinol

Cat. No. B1438356
M. Wt: 155.15 g/mol
InChI Key: LUPAAWVWFNJEAU-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3-pyridinol is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2,6-Dimethoxy-3-pyridinol is 1S/C7H9NO3/c1-10-6-4-3-5 (9)7 (8-6)11-2/h3-4,9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Chemical Synthesis

    • 2,6-Dimethoxy-3-pyridinol is a chemical compound with the CAS Number: 885963-28-0 . It is often used in the field of chemical synthesis .
    • The compound is typically stored at temperatures between 2-8°C and has a molecular weight of 155.15 .
    • As for the results or outcomes, the compound is typically used as a reagent or intermediate in the synthesis of other chemical compounds .
  • Antioxidant and Antibacterial Activities

    • A related compound, 2,3-dimethoxybenzoic acid, has been used to synthesize a series of novel benzamide compounds .
    • These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
    • The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
    • Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
    • The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
  • Dissociation Energies of O–H Bonds
    • In the field of physical chemistry, the O–H bond dissociation energy (D O–H) of 2,6-Dimethoxy-3-pyridinol and other substituted 3-pyridinols has been estimated .
    • The estimation was done using experimental kinetic data by the intersecting parabolas method .
    • The D O–H values (kJ/mol) obtained for 2,6-dimethoxy-5-benzyl-3-pyridinol was 345.8 .
    • The substituent effect on the O–H bond dissociation energy in 3-pyridinols is considered . The stabilization energies of pyridinoxyl and phenoxyl radicals are compared .
    • The activation energies and rate constants have been calculated for a series of reactions of various radicals with 3-pyridinols .

Safety And Hazards

The safety information available indicates that 2,6-Dimethoxy-3-pyridinol may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing contaminated skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-dimethoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-10-6-4-3-5(9)7(8-6)11-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPAAWVWFNJEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxy-3-pyridinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Mohd-Nor, N Ramli, SS Sharuddin… - Microbes and …, 2019 - jstage.jst.go.jp
Despite efforts to address the composition of the microbial community during the anaerobic treatment of palm oil mill effluent (POME), its composition in relation to biodegradation in the …
Number of citations: 20 www.jstage.jst.go.jp

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